4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%
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Overview
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% (4-CMPF) is an organic compound composed of a phenol group, a chloro group, a methoxycarbonyl group, and a fluorophenol group. It is a white to off-white crystalline solid with a melting point of about 100-110°C. 4-CMPF is widely used in the synthesis of various organic compounds, as well as in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the chloro, methoxycarbonyl, and fluorophenol groups of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% interact with the target compounds to form a complex, which is then cleaved by the action of the Lewis acid catalyst. This cleavage results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% are not well understood. However, some studies have suggested that 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% may have a toxic effect on certain organisms, such as bacteria and fungi. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to handle and is relatively stable under normal laboratory conditions. However, there are some limitations to using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is a strong acid and can cause irritation to the skin and eyes if not handled properly. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is a hazardous compound and should be handled with care.
Future Directions
Given the potential applications of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in scientific research, there are numerous possible future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%. Additionally, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential applications of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in the synthesis of various organic compounds and drugs.
Synthesis Methods
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% can be synthesized via a Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. In this reaction, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is formed when 2-chloro-5-methoxycarbonylbenzene is reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Scientific Research Applications
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is widely used in scientific research, primarily as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of drugs, such as antifungals and antibiotics, and in the synthesis of dyes and pigments. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been used in the synthesis of various other compounds, such as polymers and surfactants.
properties
IUPAC Name |
methyl 4-chloro-3-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXGEWXMQNHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684542 |
Source
|
Record name | Methyl 6-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-11-1 |
Source
|
Record name | Methyl 6-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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